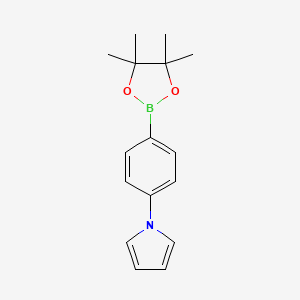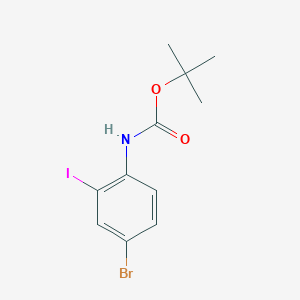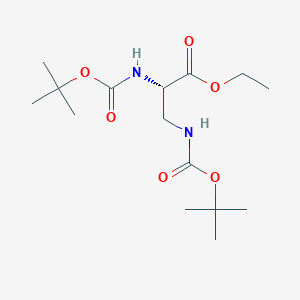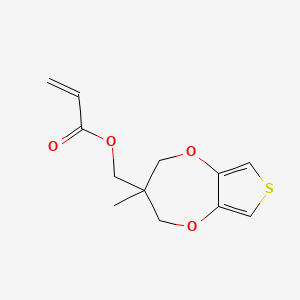
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% (abbreviated as DPP95) is a type of chemical compound that is used in a variety of scientific research applications. This compound is a member of the pyrazole family and is composed of two benzene rings and a pyrazole ring. It is often used in laboratory experiments due to its relatively low toxicity and high solubility in a variety of solvents.
科学的研究の応用
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is commonly used in scientific research applications due to its relatively low toxicity and high solubility in a variety of solvents. It has been used in a variety of studies, including those related to enzyme inhibition, DNA binding, and protein-protein interactions. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.
作用機序
The mechanism of action of 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to bind to DNA, which can affect gene expression and the regulation of cellular processes.
Biochemical and Physiological Effects
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% has been shown to affect a variety of biochemical and physiological processes. In particular, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to bind to DNA, which can affect gene expression and the regulation of cellular processes. Additionally, it has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The primary advantage of using 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% in laboratory experiments is its relatively low toxicity and high solubility in a variety of solvents. This makes it an ideal compound for use in a variety of studies, including those related to enzyme inhibition, DNA binding, and protein-protein interactions. Additionally, its low toxicity makes it a safe compound to use in laboratory experiments. However, one limitation of using 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is that it is not as widely available as some other compounds, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research related to 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95%. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential use in drug development. Additionally, further research could be conducted to investigate its potential applications in cancer treatment and its ability to inhibit the growth of certain cancer cells. Finally, further research could be conducted to investigate the effects of 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% on gene expression and the regulation of cellular processes.
合成法
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% can be synthesized through a variety of methods. The most common method involves the reaction of a benzoyl chloride and a pyrazole-5-carboxamide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a white, crystalline solid that is then purified by recrystallization. The purified product is then analyzed to ensure that it meets the desired purity standards.
特性
IUPAC Name |
1,3-diphenyl-2-pyrazol-1-ylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(14-8-3-1-4-9-14)16(20-13-7-12-19-20)18(22)15-10-5-2-6-11-15/h1-13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHAAPBEWCAQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6318858.png)






![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)
